1-Methyl-4-[(1,1,2-trifluoropropan-2-yl)sulfanyl]benzene
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Overview
Description
1-Methyl-4-[(1,1,2-trifluoropropan-2-yl)sulfanyl]benzene is an organic compound characterized by the presence of a benzene ring substituted with a methyl group and a trifluoropropylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[(1,1,2-trifluoropropan-2-yl)sulfanyl]benzene typically involves the reaction of 1-methyl-4-bromobenzene with 1,1,2-trifluoropropane-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[(1,1,2-trifluoropropan-2-yl)sulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding thiol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, ether, and low temperatures.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), and catalysts like iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
1-Methyl-4-[(1,1,2-trifluoropropan-2-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[(1,1,2-trifluoropropan-2-yl)sulfanyl]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoropropylsulfanyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-[(1,1,1-trifluoropropan-2-yl)sulfanyl]benzene
- 1-Methyl-4-[(1,1,2-trifluoropropan-2-yl)thio]benzene
- 1-Methyl-4-[(1,1,2-trifluoropropan-2-yl)oxy]benzene
Uniqueness
1-Methyl-4-[(1,1,2-trifluoropropan-2-yl)sulfanyl]benzene is unique due to the presence of the trifluoropropylsulfanyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds with different substituents.
Properties
CAS No. |
817562-60-0 |
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Molecular Formula |
C10H11F3S |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
1-methyl-4-(1,1,2-trifluoropropan-2-ylsulfanyl)benzene |
InChI |
InChI=1S/C10H11F3S/c1-7-3-5-8(6-4-7)14-10(2,13)9(11)12/h3-6,9H,1-2H3 |
InChI Key |
FJGDNOGTCNCAQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)(C(F)F)F |
Origin of Product |
United States |
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